Benzene, [(dichloromethylsilyl)methyl]-
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C8H8Cl2Si/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISKTMCNVHWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si]C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778025 | |
| Record name | Benzyl(dichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-82-3 | |
| Record name | Benzyl(dichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, Dichloromethylsilyl Methyl
Strategies for Aromatic Silylation and Alkylation Precursors
The synthesis of Benzene (B151609), [(dichloromethylsilyl)methyl]- can be approached through the preparation of key precursors that facilitate the final bond formation between the benzyl (B1604629) group and the dichloromethylsilyl moiety. One such strategy involves the use of benzylboronates as precursors to benzylsilanes. A deboronative silylation of readily available benzylboronate esters with chlorosilanes, such as dichloromethylchlorosilane, can be achieved using an alkoxide base under transition-metal-free conditions. nih.gov This method offers a practical and selective route to benzylsilanes. nih.gov The reaction proceeds through the in situ formation of a boron-ate complex which then reacts with the chlorosilane. nih.gov
Another approach centers on the generation of versatile organometallic reagents from aromatic precursors. For instance, benzylmagnesium halides (Grignard reagents) and benzyllithium (B8763671) species are common intermediates that can subsequently react with a suitable silicon electrophile. The preparation of these reagents from benzyl halides is a fundamental step in many synthetic routes. google.comlibretexts.orgthieme-connect.de
The following table summarizes the key aspects of these precursor strategies.
| Precursor Type | Reagents | Key Features |
| Benzylboronates | Benzylboronate ester, Dichloromethylchlorosilane, Alkoxide base | Transition-metal-free, good selectivity. nih.gov |
| Benzylmagnesium Halides | Benzyl halide, Magnesium metal | Widely used, can be prepared from benzyl chloride or bromide. thieme-connect.de |
| Benzyllithium | Benzyl halide, Lithium metal or organolithium reagent | Highly reactive, suitable for reactions with silicon electrophiles. scispace.comnih.gov |
Reaction Pathways Involving Chloromethylation and Subsequent Silylation
A prominent synthetic route involves a two-step process: the introduction of a chloromethyl group onto the benzene ring, followed by a silylation reaction.
Friedel-Crafts Alkylation Approaches
While direct Friedel-Crafts alkylation of benzene with a reagent like chloro(chloromethyl)methylsilane is not a commonly documented specific route to the target compound, the principles of Friedel-Crafts reactions are relevant to the initial chloromethylation step. researchgate.netlibretexts.orgyoutube.comlibretexts.orgchemguide.co.uk The chloromethylation of benzene is a classic example of an electrophilic aromatic substitution reaction. youtube.comresearchgate.netdur.ac.uk It is typically carried out by treating benzene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. dur.ac.uk This reaction yields benzyl chloride. dur.ac.ukorganic-chemistry.org
The subsequent silylation of the resulting benzyl chloride can be achieved through various methods, including reaction with a silyl (B83357) anion or a silylmetal reagent. For instance, phosphonium (B103445) salts can catalyze the coupling of alkyl halides with dichloromethylsilane (B8780727). organic-chemistry.org
Radical-Mediated Chloromethylation and Silylation
Radical-mediated pathways offer an alternative for the formation of benzylsilanes. Gold nanoparticles supported on zirconia have been shown to efficiently generate alkyl radicals from the homolysis of C(sp³)–O bonds in benzyl ethers. organic-chemistry.org These radicals can then react with disilanes to form the desired benzylsilane (B11955767). organic-chemistry.org While not a direct chloromethylation-silylation sequence, this highlights the utility of radical chemistry in forming the benzylic C-Si bond.
Direct Introduction of the (Dichloromethylsilyl)methyl Group onto Benzene
More direct synthetic strategies aim to form the C-Si bond by reacting a benzene-derived nucleophile with a silicon electrophile containing the dichloromethylsilyl group, or by adding a silicon hydride across a double bond.
Hydrosilylation-Based Syntheses on Styrenic Precursors
The hydrosilylation of styrene (B11656) with a suitable silane (B1218182), such as dichloromethylsilane, presents a direct and atom-economical route to the corresponding phenethylsilane derivative. This reaction typically involves a transition-metal catalyst, with platinum and rhodium complexes being common. researchgate.netcapes.gov.brdocumentsdelivered.comnih.gov The reaction of styrene with dichloromethylsilane would yield Benzene, [2-(dichloromethylsilyl)ethyl]-, which is an isomer of the target compound. To obtain the target compound, a precursor like vinylbenzene would need to undergo a specific regioselective hydrosilylation. Research has shown that the hydrosilylation of styrene can lead to anti-Markovnikov products. pku.edu.cn
The table below provides examples of catalyst systems used in the hydrosilylation of styrene.
| Catalyst System | Silane | Key Features |
| Co(tpy)Br₂@SiO₂/K₂CO₃ | Various hydrosilanes | Solid-supported catalyst, good yields for anti-Markovnikov product. researchgate.net |
| in situ formed platinum(N-heterocyclic carbene) | Triethylsilane | Highly active and selective for hydrosilylation over dehydrogenative silylation. capes.gov.br |
| Rhodium(I) complexes | Various silanes | Can be heterogenized on supports. documentsdelivered.com |
Grignard or Organolithium Reagent Mediated Routes
A widely employed and versatile method for the synthesis of benzylsilanes involves the reaction of a benzyl-derived organometallic reagent with a chlorosilane. gelest.com
Grignard Reagent Route: Benzylmagnesium chloride or bromide can be prepared by reacting the corresponding benzyl halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comthieme-connect.de This Grignard reagent is then reacted with a silicon electrophile, in this case, a compound like trichloromethylsilane or dichloromethylchlorosilane. The reaction of Grignard reagents with chlorosilanes is a foundational method in organosilicon chemistry. gelest.comacs.org However, the reaction of benzylmagnesium halides can sometimes be complicated by self-coupling reactions. chemicalforums.com
Organolithium Reagent Route: Benzyllithium can be generated from benzyl halides and lithium metal or by deprotonation of toluene (B28343) with a strong base. scispace.comnih.gov Benzyllithium is a potent nucleophile that readily reacts with chlorosilanes. scispace.com The reactivity and regioselectivity of benzyllithium reactions can be influenced by the solvent and reaction conditions. nih.gov For instance, reaction with trimethylchlorosilane can be directed to either the benzylic position or the para-position of the aromatic ring depending on the solvent system. nih.gov
The following table summarizes the conditions for these organometallic routes.
| Organometallic Reagent | Precursor | Reagent for Silylation | Solvent |
| Benzylmagnesium chloride | Benzyl chloride | Dichloromethylchlorosilane | Diethyl ether or THF thieme-connect.de |
| Benzyllithium | Benzyl chloride | Dichloromethylchlorosilane | THF scispace.com |
Catalytic Systems in [(Dichloromethylsilyl)methyl]benzene Synthesis
The synthesis of benzylsilanes, including Benzene, [(dichloromethylsilyl)methyl]-, is heavily reliant on catalytic processes that facilitate the formation of the C(sp³)–Si bond. Transition metal catalysis is a primary route, although Lewis acid-catalyzed aromatic functionalization also presents a viable pathway.
Transition Metal Catalysis for C-Si Bond Formation
The construction of the silicon-carbon bond is a significant challenge in organosilicon chemistry, and transition metal catalysis offers a direct and chemoselective approach. rsc.org Various transition metals have been shown to be effective in catalyzing the formation of benzylsilanes through different reaction mechanisms.
Palladium-catalyzed cross-coupling reactions are a prominent method for forming C(sp³)–Si bonds. rsc.org These reactions often involve the coupling of benzyl halides with hydrosilanes, providing a direct route to a variety of benzylsilane derivatives. rsc.org The choice of phosphine (B1218219) ligands and the use of co-catalysts like B(C₆F₅)₃ can significantly influence the reaction's efficiency and substrate scope. rsc.org Challenges in palladium-catalyzed C(sp²)–C(sp³) cross-coupling include the tendency of alkyl palladium intermediates to undergo β-hydride elimination. nih.gov
Rhodium complexes have also demonstrated excellent catalytic activity in the synthesis of functionalized benzylsilanes. organic-chemistry.org A notable example is the rhodium-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane. organic-chemistry.org This system is effective at both room and elevated temperatures (40°C) and is tolerant of various functional groups. organic-chemistry.org The catalytic cycle for rhodium is proposed to initiate with transmetalation, which differs from the more common oxidative addition pathway seen with palladium or nickel catalysts. organic-chemistry.org
Other transition metals have also been employed in the synthesis of benzylsilanes. organic-chemistry.org These include nickel/copper co-catalyzed silylation of C-O electrophiles, gold nanoparticle-catalyzed silylation, and cobalt-catalyzed hydrosilylation. organic-chemistry.org Titanocene complexes have been used for the regioselective carbosilylation of terminal alkenes. organic-chemistry.org
| Catalyst System | Substrates | Key Features |
| Palladium / Phosphine Ligand | Benzyl halides, Hydrosilanes | Direct C(sp³)–Si bond formation, high chemoselectivity. rsc.org |
| Rhodium / dppf | Arylzinc Iodides, (Iodomethyl)trimethylsilane | Good yields, tolerance of functional groups, effective at room temperature. organic-chemistry.org |
| Nickel / Copper | Benzyl alcohols, Phenols | Silylation of unactivated C-O electrophiles under mild conditions. organic-chemistry.org |
| Gold Nanoparticles / ZrO₂ | Esters, Ethers | Radical-based C(sp³)–Si bond formation for diverse organosilanes. organic-chemistry.org |
| Cobalt Complexes | Terminal Alkenes | Enantioselective hydrosilylation, atom-economic. organic-chemistry.org |
| Titanocene Complexes | Terminal Alkenes, Alkyl halides, Chlorotrialkylsilanes | Regioselective carbosilylation. organic-chemistry.org |
Lewis Acid Catalysis in Aromatic Functionalization
Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, a fundamental process for functionalizing aromatic rings like benzene and toluene. researchgate.netiitm.ac.in In the context of synthesizing Benzene, [(dichloromethylsilyl)methyl]-, Lewis acids can catalyze the alkylation of an aromatic ring with a silylmethyl-containing electrophile.
Zeolites, which are crystalline aluminosilicates, are a significant class of solid Lewis acid catalysts. iitm.ac.innih.govethz.ch Their catalytic activity stems from Brønsted and Lewis acid sites within their porous structure. iitm.ac.inethz.ch The introduction of heteroatoms such as tin (Sn), zirconium (Zr), or iron (Fe) into the zeolite framework can generate or enhance Lewis acidity. nih.govepa.gov For instance, iron-containing RUB-36, an interlayer expanded zeolite, has been successfully used as a catalyst in the alkylation of toluene with benzyl chloride, demonstrating the potential of such systems for C-C bond formation on an aromatic ring. epa.gov This suggests a possible route for the silylation of toluene. The catalytic activity of zeolites is influenced by their pore architecture and the nature of the acid sites. iitm.ac.in
The modification of zeolites, for example by ion-exchange with aluminum cations followed by calcination, can increase the number of Lewis acid sites without significantly altering the Brønsted acid sites. ethz.ch This allows for the tuning of the catalyst's properties for specific reactions like the Meerwein–Ponndorf–Verley reduction. ethz.ch
| Lewis Acid Catalyst | Reaction Type | Key Features |
| Fe-modified RUB-36 Zeolite | Aromatic Alkylation (e.g., Toluene with Benzyl Chloride) | Heterogeneous catalyst, stable against leaching, reusable. epa.gov |
| HY Zeolite | Aromatic Allylation | High conversion and selectivity influenced by pore structure. iitm.ac.in |
| ZnCl₂/SiO₂ | Friedel–Crafts Benzylation of Toluene | Heterogeneous catalyst, recyclable. researchgate.net |
| Al-modified Zeolite Y | General Lewis Acid Catalysis | Tunable Lewis acidity through ion-exchange and calcination. ethz.ch |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Solvent Effects on Reaction Selectivity and Conversion
The choice of solvent can have a profound effect on the outcome of a hydrosilylation reaction. In a study on the synthesis of polydimethylsiloxane (B3030410) grafted with polyoxyethylene catalyzed by Speier's catalyst (H₂PtCl₆), a range of solvents were investigated. researchgate.net The reactivity was found to increase in the order: acetonitrile (B52724) < hexane (B92381) < toluene ≈ isopropanol (B130326) < tetrahydrofuran (THF). researchgate.net
Acetonitrile (ACN) showed very low reactivity, while tetrahydrofuran (THF) provided the highest. researchgate.net Toluene, a common solvent in industrial organic synthesis, showed moderate reactivity. researchgate.net Interestingly, the use of isopropanol (IPA) as a solvent led to an unexpected side reaction involving the coupling of the solvent's hydroxyl group with the silicone hydride. researchgate.net This highlights the importance of choosing a solvent that is inert under the reaction conditions to avoid the formation of undesirable byproducts.
| Solvent | Relative Reactivity | Observed Side Reactions |
| Acetonitrile (ACN) | Very Low | - |
| Hexane | Low | - |
| Toluene | Moderate | Potential for side reactions if catalyst solution contains reactive species (e.g., IPA). researchgate.net |
| Isopropanol (IPA) | Moderate | Coupling of solvent with silicone hydride. researchgate.net |
| Tetrahydrofuran (THF) | High | - |
Temperature and Pressure Influence on Synthetic Efficiency
Temperature and pressure are critical parameters that control the kinetics and thermodynamics of a chemical reaction. In processes related to the functionalization of toluene, such as alkylation, both temperature and pressure have been shown to strongly influence conversion and selectivity. researchgate.net
In the direct alkylation of toluene with ethane (B1197151) using a Pd/H-ZSM-5 catalyst, increasing the temperature from 300 °C to 350 °C significantly increased the conversion of toluene. researchgate.net At 350 °C and a pressure of 50 bar, the toluene conversion reached 27%, which was well above the calculated equilibrium value under those conditions. researchgate.net This suggests that higher pressures can shift the reaction equilibrium, potentially by favoring the formation of certain byproducts that act as a sink, thereby driving the main reaction forward. researchgate.net
However, the effect of pressure can be complex. In some cases, higher total pressure can lead to a decrease in the formation of desired product-precursor complexes, thus lowering the conversion rate. researchgate.net Therefore, the optimal temperature and pressure must be determined empirically for each specific synthetic process to achieve the highest possible efficiency and yield. researchgate.net
| Parameter | General Effect on Toluene Functionalization | Notes |
| Temperature | Increased temperature generally increases reaction rate and conversion. researchgate.net | Can also lead to side reactions and decreased selectivity if too high. |
| Pressure | Can influence reaction equilibrium and conversion. researchgate.net | The effect is system-dependent; higher pressure can be beneficial or detrimental. researchgate.net |
Reactivity and Transformational Chemistry of Benzene, Dichloromethylsilyl Methyl
Reactivity of the Dichloromethylsilyl Group
The chemistry of the dichloromethylsilyl functional group is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. These bonds are highly polarized, rendering the silicon atom electrophilic and the chlorine atoms as good leaving groups. This reactivity allows for a wide range of transformations, including the formation of polysiloxanes, substitution with various nucleophiles, and reduction to form hydrosilanes or new carbon-silicon bonds.
Hydrolysis and Condensation Reactions for Siloxane Formation
The hydrolysis of the dichlorosilyl group in Benzene (B151609), [(dichloromethylsilyl)methyl]- is a facile process that leads to the formation of silanols, which are key intermediates in the synthesis of polysiloxanes. In the presence of water, the two chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, releasing hydrogen chloride (HCl) as a byproduct. uni-wuppertal.de This initial hydrolysis step yields a reactive benzyl(methyl)silanediol intermediate.
This silanediol (B1258837) is generally unstable and readily undergoes intermolecular condensation reactions. In this process, a hydroxyl group from one molecule reacts with a hydroxyl group of another, eliminating a molecule of water to form a stable silicon-oxygen-silicon (siloxane) bond. uni-wuppertal.de This polycondensation can proceed to form a variety of structures, including linear polymers, cyclic oligomers, or cross-linked networks, depending on the reaction conditions. The hydrolysis of dichlorosilanes typically yields long Si-O chains and can also form cyclic units. uni-wuppertal.de
| Reaction Type | Reactants | Key Intermediate | Major Products | Controlling Factors |
|---|---|---|---|---|
| Hydrolysis | Benzene, [(dichloromethylsilyl)methyl]- , Water (H₂O) | Benzyl(methyl)silanediol | Silanol (B1196071) intermediate, Hydrogen Chloride (HCl) | Stoichiometry of water, pH, Solvent |
| Condensation | Benzyl(methyl)silanediol | - | Linear Polysiloxanes, Cyclic Polysiloxanes (e.g., trimers, tetramers) | Concentration, Temperature, Catalyst (acid or base) |
Nucleophilic Substitution at Silicon (e.g., Alkoxylation, Amination)
The electrophilic silicon atom in Benzene, [(dichloromethylsilyl)methyl]- is a prime target for a variety of nucleophiles beyond water. This allows for the tailored functionalization of the silyl (B83357) group.
Alkoxylation: Reaction with alcohols (R'OH) in the presence of a base (to neutralize the HCl byproduct) results in the displacement of the chloro groups to form dialkoxysilanes. This reaction is analogous to hydrolysis but yields ethers at the silicon center.
Amination: Similarly, primary or secondary amines (R'₂NH) can react with the Si-Cl bonds to form silylamines. These reactions are also typically carried out in the presence of an excess of the amine or another base to act as an acid scavenger.
These nucleophilic substitution reactions are fundamental in organosilicon chemistry for creating precursors for more complex materials. The susceptibility of chlorosilanes to nucleophilic attack generally follows the order SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ >> R₃SiCl. acs.org
| Reaction | Nucleophile | Typical Reagents | Product Class |
|---|---|---|---|
| Alkoxylation | Alcohol (R'OH) | Ethanol, Methanol in the presence of a base (e.g., Triethylamine) | Benzyl(dialkoxymethyl)silane |
| Amination | Amine (R'₂NH) | Diethylamine, Aniline | Benzyl(bis(dialkylamino)methyl)silane |
| Alkylation/Arylation | Organometallic Reagent (R'M) | Grignard Reagents (e.g., Ethylmagnesium bromide), Organolithium Reagents | Benzyl(dialkyl/diarylmethyl)silane |
Reduction of Si-Cl Bonds to Si-H or Si-Alkyl
The silicon-chlorine bonds can be readily reduced to either silicon-hydride (Si-H) or silicon-alkyl/aryl (Si-C) bonds.
Reduction to Si-H: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are effective for the reduction of chlorosilanes to the corresponding hydrosilanes. ic.ac.ukmasterorganicchemistry.com This reaction converts the dichlorosilyl group into a methylsilyl group (-SiH₂CH₃), providing a route to reactive Si-H containing compounds which are valuable in hydrosilylation catalysis. Dialkylaluminum hydrides can also serve as effective reducing agents. lookchem.com
Reduction to Si-Alkyl/Aryl: The formation of new silicon-carbon bonds is commonly achieved through reaction with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li). acs.orgorgsyn.org In this nucleophilic substitution, the alkyl or aryl group from the organometallic reagent displaces the chloride ions, forming robust Si-C bonds. This is a versatile method for introducing a wide variety of organic moieties onto the silicon atom. acs.org
| Transformation | Product Functional Group | Typical Reducing Agent | Example Reagent |
|---|---|---|---|
| Hydrosilylation | Si-H | Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) |
| Alkylation/Arylation | Si-C | Organometallic Reagent | Ethylmagnesium Bromide (CH₃CH₂MgBr) |
Reactivity of the Aromatic Ring System
The benzyl (B1604629) group, consisting of a benzene ring attached to a methylene (B1212753) bridge, also exhibits characteristic reactivity. The silylmethyl substituent influences the outcome of reactions on the aromatic ring and the benzylic position itself can be a site of reaction.
Electrophilic Aromatic Substitution with Silylmethyl Directing Groups
The substituent already present on a benzene ring dictates the position of subsequent electrophilic attacks. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. The [(dichloromethylsilyl)methyl]- group functions as an alkyl-type substituent.
Alkyl groups are generally considered to be activating and ortho-, para-directing. organicchemistrytutor.comwikipedia.org This is because they donate electron density to the ring through an inductive effect, which stabilizes the positively charged carbocation intermediate (the arenium ion or σ-complex) formed during the reaction. This stabilization is most effective when the positive charge is located on the carbon atom to which the alkyl group is attached, which occurs in the intermediates for ortho and para substitution. youtube.com Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation on Benzene, [(dichloromethylsilyl)methyl]- are expected to yield predominantly a mixture of ortho and para isomers.
| Reaction | Typical Reagents | Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro-substituted products |
| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | ortho- and para-bromo-substituted products |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ (Methyl cation equivalent) | ortho- and para-methyl-substituted products |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | ortho- and para-acetyl-substituted products |
Metallation of the Aromatic Ring and Subsequent Functionalization
Metallation involves the deprotonation of a C-H bond using a strong organometallic base, typically an organolithium reagent like n-butyllithium, to form a carbon-metal bond. This creates a potent nucleophilic center that can react with various electrophiles.
In the case of Benzene, [(dichloromethylsilyl)methyl]-, there are two potential sites for metallation: the aromatic ring protons and the benzylic protons (on the -CH₂- group).
Directed Ortho-Metallation: Certain functional groups can coordinate to the lithium atom of the base, directing deprotonation to the adjacent ortho position on the aromatic ring. While the silicon atom is not a strong directing group in this context, some weak coordination may favor ortho-lithiation to a minor extent.
Benzylic Metallation: The benzylic protons are generally more acidic than the aromatic protons due to the resonance stabilization of the resulting benzyl anion. Therefore, deprotonation is more likely to occur at the benzylic carbon. The resulting carbanion can then be functionalized by reaction with a wide range of electrophiles, such as alkyl halides, carbonyl compounds, or chlorosilanes.
The competition between these two pathways depends on the specific reagents and reaction conditions used.
| Metallation Site | Intermediate | Subsequent Reaction with Electrophile (E+) | Product Type |
|---|---|---|---|
| Benzylic Carbon | Benzyl Anion | Reaction with E⁺ (e.g., CH₃I) | Substituted at the benzylic position (e.g., -CHE-Si-) |
| Ortho-Aromatic Carbon | Ortho-lithiated Species | Reaction with E⁺ (e.g., CO₂) | Ortho-substituted aromatic ring (e.g., ortho-carboxy derivative) |
Transformations Involving the Methylene Bridge
The methylene bridge (-CH₂-) in Benzene, [(dichloromethylsilyl)methyl]-, also known as benzyl(dichloro)methylsilane, is a reactive site influenced by the adjacent silicon and phenyl groups. This strategic position allows for specific chemical modifications that are central to its synthetic utility.
The carbon atom of the methylene bridge is in the alpha position relative to the silicon atom. The hydrogen atoms attached to this carbon are rendered acidic and can be removed by a strong base to form a carbanion. This intermediate is stabilized by the neighboring silicon atom, making the methylene group a prime location for substitution. msu.edulibretexts.org While reactions specific to benzyl(dichloro)methylsilane are not extensively documented in isolation, the established reactivity of analogous benzylsilanes provides a clear framework for its expected chemical behavior. nih.gov
Lewis basic salts can promote the direct coupling of benzylsilanes with various aromatic electrophiles. nih.gov This type of reaction, known as deprotonative arylation, generates a carbanion intermediate that can then react with an electrophile. nih.gov For instance, a strong base like butyllithium (B86547) can deprotonate the methylene group. The resulting organolithium reagent can then be quenched with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the alpha-carbon.
A general scheme for these transformations is presented below:
Deprotonation (Metalation): C₆H₅CH₂Si(CH₃)Cl₂ + Base → C₆H₅CH⁻Si(CH₃)Cl₂ + Base-H⁺
Electrophilic Attack: C₆H₅CH⁻Si(CH₃)Cl₂ + E⁺ → C₆H₅CH(E)Si(CH₃)Cl₂
These alpha-substitution reactions are fundamental in synthetic chemistry as they allow for the construction of more complex organosilane molecules from simpler precursors. libretexts.org
The dichloromethylsilyl group, -Si(CH₃)Cl₂, is the most reactive center of the molecule. The silicon-chlorine (Si-Cl) bonds are highly polarized and susceptible to nucleophilic attack, making them excellent leaving groups in ligand exchange reactions. libretexts.orgchemguide.co.uk This reactivity allows for the substitution of chloride ions by a wide range of nucleophiles. libretexts.org
Common ligand exchange reactions include:
Hydrolysis: Reaction with water replaces the chloro groups with hydroxyl (-OH) groups, forming a silanol, specifically benzyl(methyl)silanediol (C₆H₅CH₂Si(CH₃)(OH)₂). This silanol is a key intermediate in the formation of siloxanes.
Alcoholysis: Reaction with alcohols (ROH) yields alkoxysilanes (C₆H₅CH₂Si(CH₃)(OR)₂).
The silicon atom in benzyl(dichloro)methylsilane is also a Lewis acid, meaning it can accept electron pairs from Lewis bases. This allows it to form coordination complexes. While sterically hindered by the benzyl and methyl groups, the silicon center can still interact with strong donor molecules. This coordination can enhance the reactivity of the Si-Cl bonds, often facilitating their cleavage during substitution reactions.
Polymerization and Oligomerization Mechanisms
The presence of two reactive Si-Cl bonds makes benzyl(dichloro)methylsilane a difunctional monomer, capable of undergoing polymerization to form silicon-based polymers.
The primary route to polymer formation is through condensation polymerization. nih.gov The process begins with the hydrolysis of the dichlorosilane (B8785471) to the corresponding silanediol, as mentioned previously. This silanediol intermediate is generally unstable and readily undergoes self-condensation. In this step, two silanol molecules react, eliminating a molecule of water to form a siloxane (Si-O-Si) bond.
The reaction can be represented as: n C₆H₅CH₂Si(CH₃)(OH)₂ → [-O-Si(CH₃)(CH₂C₆H₅)-]ₙ + n H₂O
This polycondensation process can be controlled to produce linear polymers, cyclic oligomers, or a mixture of both, depending on the reaction conditions. The resulting polysiloxanes combine the thermal stability and flexibility of an inorganic siloxane backbone with the chemical characteristics of the organic benzyl and methyl side groups.
Linear or cyclic siloxane oligomers produced from the initial condensation can be further reacted to form cross-linked, three-dimensional networks. nih.gov This is a crucial step in producing silicone materials with robust mechanical properties, such as elastomers. nih.govgoogle.com
Cross-linking is achieved by introducing a polyfunctional cross-linking agent that can react with the end-groups of the oligomers. nih.gov For example, if the oligomers are terminated with silanol groups, a cross-linker such as a tri- or tetrachlorosilane (B154696) can be used. The new Si-Cl bonds will react with the silanol groups, linking the oligomer chains together and building a network structure. The density of these cross-links dictates the final properties of the material, ranging from soft gels to hard resins. Pyrolysis of such cross-linked polysiloxanes in an inert atmosphere can lead to the formation of silicon oxycarbide ceramics. nih.gov
Table 1: Reactivity Summary of Benzyl(dichloro)methylsilane
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Methylene Bridge (-CH₂-) | Alpha-Substitution | Strong Base (e.g., BuLi), followed by Electrophile (E⁺) | C₆H₅CH(E)Si(CH₃)Cl₂ |
| Dichlorosilyl (-SiCl₂) | Ligand Exchange (Hydrolysis) | Water (H₂O) | Silanediol (C₆H₅CH₂Si(CH₃)(OH)₂) |
| Dichlorosilyl (-SiCl₂) | Condensation Polymerization | Hydrolysis followed by heating/catalyst | Polysiloxane ([-O-Si(CH₃)(CH₂C₆H₅)-]ₙ) |
| Silanol-terminated Oligomers | Cross-linking | Polyfunctional Silanes (e.g., RSiCl₃) | Cross-linked Polysiloxane Network |
Stereochemical Aspects of Reactions Involving the Silyl Center
The silicon atom in Benzene, [(dichloromethylsilyl)methyl]- is a prochiral center. youtube.com This means that while it is not itself chiral, it can become a chiral center in a single chemical step. If one of the two identical chlorine atoms is replaced by a different group, the silicon atom becomes stereogenic.
The stereochemical outcome of nucleophilic substitution reactions at silicon is a complex field. researchgate.netnih.govacs.org Unlike carbon chemistry, where the Sₙ2 reaction almost always proceeds with a predictable inversion of stereochemistry, reactions at silicon can result in either inversion or retention of the configuration. libretexts.org
The mechanism often involves the formation of a pentacoordinate intermediate. researchgate.net The geometry of this intermediate and its lifetime can be influenced by the nature of the nucleophile, the leaving group, the solvent, and the other substituents on the silicon atom. The ultimate stereochemical result—retention or inversion—depends on the pathway the reaction takes through this intermediate state. For benzyl(dichloro)methylsilane, the bulky benzyl group can exert significant steric hindrance, potentially influencing the direction of nucleophilic attack and favoring one stereochemical outcome over another. The controlled synthesis of silicon-stereogenic organosilanes remains a significant challenge in synthetic chemistry. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Benzene, [(dichloromethylsilyl)methyl]- |
| Butyllithium |
Advanced Spectroscopic and Mechanistic Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Benzene (B151609), [(dichloromethylsilyl)methyl]-. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the atomic connectivity and electronic environment can be assembled.
The chemical shifts (δ) in ¹H, ¹³C, and ²⁹Si NMR spectra are indicative of the local electronic environment of each nucleus. Due to the limited availability of direct experimental spectra for Benzene, [(dichloromethylsilyl)methyl]-, the expected chemical shifts are predicted based on data from structurally analogous compounds such as benzylsilanes, chlorosilanes, and other substituted benzenes. researchgate.netlibretexts.orgcompoundchem.comoregonstate.educompoundchem.comwisc.eduyoutube.comyoutube.com
¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals:
Aromatic Protons (C₆H₅): These protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. libretexts.orghw.ac.uk The specific multiplet pattern would depend on the magnetic environment and coupling between the ortho, meta, and para protons.
Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge connecting the phenyl ring and the silicon atom are expected to appear as a singlet (if no coupling to other nuclei is resolved) in the range of δ 1.8–2.5 ppm. oregonstate.edu
Silyl (B83357) Methyl Protons (Si-CH₃): The three protons of the methyl group attached to the silicon atom would likely produce a singlet at a more upfield position, characteristic of protons on a carbon bonded to silicon.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to display four signals corresponding to the different carbon environments:
Aromatic Carbons (C₆H₅): The carbons of the benzene ring typically appear in the δ 120–150 ppm range. oregonstate.educompoundchem.comwisc.edu The spectrum would show distinct signals for the quaternary (ipso), ortho, meta, and para carbons.
Benzylic Carbon (CH₂): The methylene carbon is expected to resonate in the aliphatic region, likely between δ 20 and 50 ppm. compoundchem.com
Silyl Methyl Carbon (Si-CH₃): The methyl carbon attached to the silicon atom would be found in the upfield region of the spectrum.
²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon center. For a tetracoordinated silicon atom in a dialkylarylsilane structure with electronegative chlorine substituents, the chemical shift is expected to be in the range of approximately -10 to -30 ppm relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilresearchgate.netacs.org The presence of two chlorine atoms directly attached to the silicon would significantly influence the exact chemical shift. researchgate.netsemanticscholar.org
Expected NMR Chemical Shifts for Benzene, [(dichloromethylsilyl)methyl]-
| Nucleus | Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.5 |
| ¹H | Benzylic (CH₂) | 1.8 - 2.5 |
| ¹H | Silyl Methyl (Si-CH₃) | 0.1 - 0.5 |
| ¹³C | Aromatic (C₆H₅) | 120 - 150 |
| ¹³C | Benzylic (CH₂) | 20 - 50 |
| ¹³C | Silyl Methyl (Si-CH₃) | -5 - 10 |
| ²⁹Si | Si(Cl)₂(CH₃)(CH₂Ph) | -10 to -30 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edulibretexts.orgscience.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity of protons within the benzene ring. Cross-peaks would be observed between adjacent aromatic protons (ortho-meta, meta-para), confirming their scalar coupling relationships. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.educolumbia.edu For Benzene, [(dichloromethylsilyl)methyl]-, HSQC would show cross-peaks connecting:
The aromatic proton signals to their corresponding aromatic carbon signals.
The benzylic CH₂ proton signal to the benzylic CH₂ carbon signal.
The silyl methyl CH₃ proton signal to the silyl methyl CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This is crucial for connecting the different fragments of the molecule. Expected HMBC correlations would include:
From the benzylic CH₂ protons to the ipso-carbon of the phenyl ring and the ortho-carbons.
From the benzylic CH₂ protons to the silicon atom (via ¹H-²⁹Si HMBC).
From the aromatic protons to adjacent and more distant aromatic carbons.
From the silyl methyl protons to the silicon atom (via ¹H-²⁹Si HMBC).
Variable-temperature (VT) NMR studies can provide insight into the dynamic processes within a molecule, such as the rotation around single bonds. nih.gov For Benzene, [(dichloromethylsilyl)methyl]-, rotation around the C(benzyl)-Si bond could potentially be hindered due to the steric bulk of the dichloromethylsilyl group.
If there is a significant energy barrier to rotation, at low temperatures (the slow-exchange regime), the NMR spectrum might show distinct signals for different stable conformers (rotamers). As the temperature is increased, these signals would broaden, eventually coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc), and then sharpen again at higher temperatures (the fast-exchange regime). nih.gov Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier (ΔG‡) for this rotational process. However, no specific VT-NMR studies for this compound have been reported in the literature.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. rsc.org
The IR spectrum of Benzene, [(dichloromethylsilyl)methyl]- is expected to show characteristic absorption bands for its key structural components. gelest.comacs.orglibretexts.org
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations, which typically appear at frequencies just above 3000 cm⁻¹. spectroscopyonline.com In-plane C=C stretching vibrations of the aromatic ring are expected in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wags) are also characteristic; for a monosubstituted benzene ring, strong absorptions are typically found in the 770–710 cm⁻¹ range. spectroscopyonline.com
Si-Cl Vibrations: The stretching vibrations of the silicon-chlorine bonds are expected to produce strong absorptions in the far-infrared region. For compounds containing a SiCl₂ moiety, two distinct bands are typically observed in the 625–425 cm⁻¹ range. gelest.com Some studies report the Si-Cl stretching mode around 545 cm⁻¹. researchgate.net
Si-C Vibrations: The silicon-carbon stretching vibration also has a characteristic frequency, which can be used for identification.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. researchgate.netoptica.org
Symmetric Vibrations: The symmetric "breathing" mode of the benzene ring, where all C-C bonds stretch and contract in phase, gives a characteristically strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. Other symmetric vibrations involving the Si-C and Si-Cl bonds would also be Raman active.
Expected Vibrational Frequencies for Benzene, [(dichloromethylsilyl)methyl]-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Spectroscopy Method |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | 3100 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman |
| Ring Breathing | Aromatic Ring | ~1000 | Raman (Strong) |
| C-H Out-of-Plane Bend | Aromatic Ring | 770 - 710 | IR (Strong) |
| Si-Cl Stretch | Dichlorosilyl | 625 - 425 (two bands) | IR, Raman |
| Si-C Stretch | Benzylsilyl, Methylsilyl | 800 - 600 | IR, Raman |
Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis
Comprehensive searches of scientific literature and chemical databases did not yield specific mass spectrometry data for the compound "Benzene, [(dichloromethylsilyl)methyl]-". While general principles of mass spectrometry are well-established for various organic and organosilicon compounds, experimental data including high-resolution mass spectrometry (HRMS) for exact mass determination, gas chromatography-mass spectrometry (GC-MS) for purity and volatile byproduct analysis, and tandem mass spectrometry (MS/MS) for fragmentation pathway elucidation for this specific molecule are not publicly available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry data for "Benzene, [(dichloromethylsilyl)methyl]-" could be located in the reviewed literature. HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the chemical formula of "Benzene, [(dichloromethylsilyl)methyl]-", which is C8H9Cl2Si, a theoretical exact mass could be calculated. However, without experimental data, this remains a theoretical value.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts
There are no available GC-MS studies specifically detailing the analysis of "Benzene, [(dichloromethylsilyl)methyl]-". GC-MS is a powerful hyphenated technique used to separate volatile compounds in a sample and identify them based on their mass spectra. Such an analysis would be crucial for assessing the purity of the compound and identifying any volatile byproducts from its synthesis. In the absence of published research, no data on retention times or the mass spectra of potential impurities can be provided.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Specific tandem mass spectrometry (MS/MS) studies to elucidate the fragmentation pathways of "Benzene, [(dichloromethylsilyl)methyl]-" have not been reported in the scientific literature. MS/MS analysis involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information. While fragmentation patterns for related benzylsilane (B11955767) and chlorinated benzene compounds are known, a direct application to "Benzene, [(dichloromethylsilyl)methyl]-" without experimental data would be speculative.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
A search of crystallographic databases and the scientific literature did not reveal any published X-ray crystal structures for "Benzene, [(dichloromethylsilyl)methyl]-". Therefore, this section is not applicable as no solid-state structural data is available.
Crystal Packing and Intermolecular Interactions
As no crystal structure has been determined for this compound, there is no information available regarding its crystal packing or any intermolecular interactions that may be present in the solid state.
Bond Lengths, Bond Angles, and Torsional Angles
Without X-ray crystallography data, the precise bond lengths, bond angles, and torsional angles for "Benzene, [(dichloromethylsilyl)methyl]-" in the solid state are unknown. Computational chemistry methods could provide theoretical predictions of these parameters, but no such studies were found in the public domain.
Computational and Theoretical Chemistry Studies on Benzene, Dichloromethylsilyl Methyl
Electronic Structure Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of "Benzene, [(dichloromethylsilyl)methyl]-" would provide significant insights into its ground state properties.
Researchers would typically employ a functional, such as B3LYP or PBE0, combined with a basis set like 6-311+G(d,p) to accurately model the electronic environment. Key properties that would be calculated include the total energy, the distribution of electron density, and the dipole moment. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO may be distributed across the silicon atom and its electron-withdrawing chloro substituents. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and electronic excitation properties.
The dichloromethylsilylmethyl group is expected to influence the electronic properties of the benzene ring through inductive effects. The silicon and chlorine atoms are more electronegative than carbon and hydrogen, leading to a withdrawal of electron density from the benzyl (B1604629) moiety. This would be observable in the calculated molecular electrostatic potential (MEP) map, which would show regions of negative potential (red) around the chlorine atoms and positive potential (blue) near the hydrogens of the benzene ring.
For even higher accuracy, particularly for benchmarking DFT results or for studying excited states, ab initio methods would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation.
While computationally more demanding, these methods would yield highly accurate predictions of the molecule's geometry, vibrational frequencies, and thermochemical data. For a molecule of this size, such calculations would likely be reserved for specific properties of high interest, such as the precise barrier to internal rotation or the energies of different conformational isomers.
Conformational Analysis and Potential Energy Surfaces
The flexibility of "Benzene, [(dichloromethylsilyl)methyl]-" arises from the potential for rotation around its single bonds. Understanding its conformational preferences is key to understanding its structure and reactivity.
The primary degrees of rotational freedom in this molecule are the torsion angles associated with the C(phenyl)-C(methylene) bond and the C(methylene)-Si bond. A computational chemist would perform torsional scans, systematically rotating these bonds and calculating the energy at each step, to map out the potential energy surface.
The results of these scans would reveal the lowest energy conformations (energy minima) and the energy barriers between them (transition states). It is anticipated that staggered conformations, which minimize steric hindrance between the bulky dichloromethylsilyl group and the phenyl ring, would be the most stable. Eclipsed conformations would represent energy maxima on the potential energy surface.
The substituents on both the silicon atom and the benzene ring play a critical role in determining the molecule's final conformation. The two chlorine atoms and the methyl group on the silicon create a sterically demanding environment. The size of these groups will influence the rotational barrier around the C-Si bond. Similarly, the interaction between these groups and the ortho hydrogens of the benzene ring will be a major factor in the rotational profile of the C-C bond.
Hypothetical substitutions on the benzene ring would further modulate these interactions. An electron-donating group in the para position, for example, would likely have a minimal steric effect but could subtly alter the electronic interactions influencing the conformational preference. Conversely, a bulky group in an ortho position would dramatically increase the rotational barrier and favor conformations that minimize steric clash.
A representative, though hypothetical, data table for a torsional scan of the C(phenyl)-C(methylene) bond is presented below. The energy values are illustrative of what such a calculation would yield.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed |
| 60 | 0.0 | Staggered (Gauche) |
| 120 | 5.0 | Eclipsed |
| 180 | 0.2 | Staggered (Anti) |
This table is illustrative and not based on published experimental or computational data for the specific molecule.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. While no specific reaction mechanism studies for "Benzene, [(dichloromethylsilyl)methyl]-" are available, its structure suggests several plausible reaction types that could be studied theoretically.
One of the most important classes of reactions for related compounds is hydrosilylation, the addition of a Si-H bond across a double or triple bond. Although "Benzene, [(dichloromethylsilyl)methyl]-" does not possess a Si-H bond, a closely related precursor might. The mechanisms of such reactions are often catalyzed by transition metals, like platinum. nju.edu.cnacs.org The most common mechanism is the Chalk-Harrod mechanism. nju.edu.cnacs.org A theoretical study of such a reaction would involve locating the transition states for the key steps: oxidative addition of the Si-H bond to the metal center, insertion of the alkene into the metal-hydride or metal-silyl bond, and reductive elimination to yield the final product. nju.edu.cn
DFT calculations would be used to determine the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate. This would provide a detailed picture of the reaction's feasibility and selectivity. For instance, studies on the hydrosilylation of styrenes have used DFT to elucidate the reaction pathway and explain observed regioselectivity. icdst.orguobabylon.edu.iq
Another potential area of study would be nucleophilic substitution at the silicon center, where the chlorine atoms act as leaving groups. A computational investigation could model the approach of a nucleophile and calculate the energy profile for the substitution reaction, likely proceeding through a pentacoordinate silicon intermediate.
A hypothetical energy profile for a generic reaction step is shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.0 |
| Intermediates | -5.0 |
| Products | -20.0 |
This table is illustrative and not based on published experimental or computational data for the specific molecule.
Transition State Characterization for Synthetic Pathways
The synthesis of Benzene, [(dichloromethylsilyl)methyl]- can proceed through various reaction pathways. Computational chemistry provides powerful tools to elucidate the mechanisms of these reactions by identifying and characterizing the transition states involved. A transition state is a high-energy, transient molecular configuration that connects reactants and products. Its characterization is crucial for understanding reaction kinetics and mechanisms.
Theoretical chemists employ methods like Density Functional Theory (DFT) and ab initio calculations to map out the potential energy surface of a reaction. By locating the saddle points on this surface, they can determine the geometry and energy of the transition states. For instance, in a hypothetical synthesis involving the hydrosilylation of a styrene (B11656) derivative with dichloromethylsilane (B8780727), a key step would be the formation of the silicon-carbon bond. Computational analysis would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
These calculations would provide critical insights into the activation energy barrier of the reaction, which dictates the reaction rate.
Computational Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of Benzene, [(dichloromethylsilyl)methyl]- in various chemical transformations. Reactivity can be assessed by analyzing the molecule's electronic structure.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals on the molecule can predict the sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzene, [(dichloromethylsilyl)methyl]-, an MEP map would likely show negative potential around the benzene ring and positive potential near the silicon and chlorine atoms, indicating their susceptibility to different types of reagents.
Selectivity, such as regioselectivity and stereoselectivity, can also be predicted by comparing the activation energies of different possible reaction pathways. The pathway with the lower activation energy will be the favored one, thus determining the major product. For example, in reactions involving the benzene ring, the directing effects of the [(dichloromethylsilyl)methyl]- substituent could be computationally modeled to predict the preferred position of substitution (ortho, meta, or para).
Spectroscopic Property Prediction
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the characterization and identification of compounds like Benzene, [(dichloromethylsilyl)methyl]-.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can simulate the ¹H and ¹³C NMR spectra of molecules with high accuracy. nih.govnih.gov The process involves:
Optimizing the molecular geometry.
Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). nih.gov
Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
These simulated spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Below is a hypothetical table illustrating the type of data that would be generated from an NMR simulation for Benzene, [(dichloromethylsilyl)methyl]-.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH ₂-Ph | 2.5 - 3.0 | 25 - 30 |
| Si-CH ₃ | 0.4 - 0.8 | 5 - 10 |
| C ₆H₅ (aromatic) | 7.0 - 7.5 | 125 - 140 |
Note: These are estimated values for illustrative purposes and are not based on actual experimental or calculated data for this specific molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov
The process involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the collective motions of the atoms for each frequency).
The predicted IR and Raman spectra can be used to:
Assign the vibrational modes observed in experimental spectra.
Identify characteristic functional groups. For Benzene, [(dichloromethylsilyl)methyl]-, one would expect to see characteristic peaks for the Si-Cl, Si-C, C-H (aliphatic and aromatic), and benzene ring vibrations.
Confirm the structure of the molecule.
A hypothetical table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1400 - 1600 | Strong |
| Si-Cl stretch | 450 - 600 | Strong |
| Si-C stretch | 600 - 800 | Medium |
Note: These are typical frequency ranges for these types of bonds and are for illustrative purposes only.
Quantum Chemical Topology and Bonding Analysis
Beyond predicting properties, computational chemistry can provide a deeper understanding of the nature of chemical bonds within a molecule.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding. wikipedia.org AIM theory partitions a molecule into atomic basins based on the topology of the electron density. wiley-vch.de
By analyzing the electron density at the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can classify the nature of the chemical bond. Key properties analyzed at the BCP include:
Electron Density (ρ(r)): A higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)): A negative value is characteristic of a covalent bond (shared interaction), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions).
Total Energy Density (H(r)): The sign of H(r) can also help distinguish between shared and closed-shell interactions.
For Benzene, [(dichloromethylsilyl)methyl]-, an AIM analysis would provide quantitative measures for the C-C bonds in the benzene ring, the C-H bonds, the Si-C bond, and the Si-Cl bonds, offering a detailed picture of the electronic structure and bonding within the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. This analysis allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. For "Benzene, [(dichloromethylsilyl)methyl]-", NBO analysis can elucidate the electronic interactions between the benzene ring, the methylene (B1212753) bridge, and the dichloromethylsilyl group, offering insights into the molecule's stability and reactivity.
Applying these principles to "Benzene, [(dichloromethylsilyl)methyl]-", we can anticipate several key delocalization and hybridization features that would be revealed by a detailed NBO analysis.
Key Anticipated NBO Findings:
Delocalization from the Benzene Ring: The π-electrons of the benzene ring are expected to act as donors, engaging in hyperconjugative interactions with the antibonding orbitals of the adjacent C-Si and Si-Cl bonds. This delocalization would be quantified by the second-order perturbation theory analysis of the Fock matrix, which calculates the stabilization energy associated with each donor-acceptor interaction.
Hybridization of the Silicon Atom: The hybridization of the silicon atom is a critical factor in determining the local geometry and bond properties. NBO analysis would provide a precise description of the s and p character of the hybrid orbitals forming the Si-C and Si-Cl bonds.
Influence of the Dichloromethylsilyl Group: The electronegative chlorine atoms attached to the silicon are expected to have a significant influence on the electronic distribution. NBO analysis would quantify the polarization of the Si-Cl bonds and the extent of lone pair donation from the chlorine atoms into vicinal antibonding orbitals.
Hypothetical NBO Data Tables:
To illustrate the type of information that would be obtained from a full NBO analysis of "Benzene, [(dichloromethylsilyl)methyl]-", the following hypothetical data tables are presented. These tables are based on the expected electronic interactions within the molecule, informed by general principles of NBO theory and findings for analogous compounds.
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix
This table would showcase the most significant donor-acceptor interactions and their associated stabilization energies (E(2)), indicating the strength of delocalization.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | σ(C7-Si) | Value |
| π(C3-C4) | σ(C7-Si) | Value |
| π(C5-C6) | σ(C7-Si) | Value |
| σ(C7-H) | σ(C1-C6) | Value |
| LP(Cl1) | σ(Si-C7) | Value |
| LP(Cl2) | σ(Si-C7) | Value |
Note: C1-C6 represent the carbons of the benzene ring, and C7 is the methylene carbon. LP denotes a lone pair.
Table 2: Hypothetical NBO Hybridization Data
This table would detail the hybridization of key atoms in the molecule.
| Atom | Bond | NBO Hybrid | s-character (%) | p-character (%) |
| Si | Si-C7 | sp^x | Value | Value |
| Si | Si-Cl1 | sp^x | Value | Value |
| Si | Si-Cl2 | sp^x | Value | Value |
| Si | Si-CH3 | sp^x | Value | Value |
| C7 | C7-Si | sp^x | Value | Value |
| C7 | C7-H | sp^x | Value | Value |
A comprehensive NBO analysis would provide a detailed picture of the electronic landscape of "Benzene, [(dichloromethylsilyl)methyl]-", quantifying the interplay between the aromatic system and the silyl (B83357) substituent. This would be invaluable for understanding its chemical behavior and for the rational design of related compounds with tailored properties.
Conclusion and Future Research Directions
Summary of Key Research Advancements on Benzene (B151609), [(dichloromethylsilyl)methyl]-
Research specifically focused on Benzene, [(dichloromethylsilyl)methyl]- is limited in publicly accessible literature. However, advancements in the broader field of dichloromethyl(organo)silanes provide a basis for understanding its potential. The primary advancements relevant to this compound lie in the synthetic methodologies developed for related structures and the understanding of their reactivity.
The synthesis of organosilanes bearing a dichlorosilyl group can often be achieved through established methods such as the Grignard reaction. scienceinfo.com For instance, the reaction of a suitable Grignard reagent, such as benzylmagnesium chloride, with trichloromethylsilane could theoretically yield Benzene, [(dichloromethylsilyl)methyl]-. acs.org Another significant industrial method for creating silicon-carbon bonds is the direct process, or Rochow process, which typically involves reacting an organic halide with silicon in the presence of a copper catalyst. scienceinfo.com While more commonly applied to simpler alkyl and aryl halides, this process highlights a potential, albeit likely challenging, route for the large-scale synthesis of benzyl-substituted silanes.
The reactivity of the dichlorosilyl moiety is a key area of study. Dichlorosilanes are known to be highly reactive, particularly towards nucleophiles. The silicon-chlorine bonds are susceptible to hydrolysis, which would convert Benzene, [(dichloromethylsilyl)methyl]- into the corresponding silanediol (B1258837), and subsequently to polysiloxanes. This reactivity makes it a potential precursor for silicone polymers with benzyl (B1604629) functionalities. The presence of the benzyl group, a common substituent in organic chemistry, suggests that research into this compound could bridge traditional organic synthesis with silicone polymer chemistry.
Unaddressed Research Questions and Challenges
Despite the foundational knowledge from related compounds, several questions and challenges specifically concerning Benzene, [(dichloromethylsilyl)methyl]- remain unaddressed. A primary challenge is the controlled synthesis and isolation of the compound. The high reactivity of dichlorosilanes can lead to side reactions and polymerization, making purification difficult. acs.org
Key unaddressed research questions include:
What is the optimal, high-yield synthetic route to Benzene, [(dichloromethylsilyl)methyl]-?
What are the precise kinetic and thermodynamic parameters of its hydrolysis and alcoholysis reactions?
How does the benzyl group influence the reactivity of the dichlorosilyl group compared to alkyl or aryl substituents directly attached to the silicon?
What are the detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) of the purified compound?
Can this compound be effectively used as a monomer in controlled polymerization processes to produce well-defined polysiloxanes?
A significant challenge in the study of such reactive organosilanes is their handling and storage. Their moisture sensitivity requires inert atmosphere techniques to prevent premature degradation. nih.gov Overcoming these challenges is crucial for enabling further research into its properties and applications.
Emerging Trends in Dichloromethylsilyl Chemistry
The chemistry of dichloromethylsilyl compounds is evolving, with several emerging trends that could impact the future study of Benzene, [(dichloromethylsilyl)methyl]-. One major trend is the development of more selective and milder catalysts for hydrosilylation and cross-coupling reactions. chemicalbook.com This could enable the functionalization of the silicon center without cleaving the benzyl group.
Another emerging area is the use of organosilanes in materials science. There is growing interest in creating hybrid organic-inorganic materials with tailored properties. chemicalbook.com Benzene, [(dichloromethylsilyl)methyl]- could serve as a valuable building block in this context, introducing aromatic character into a polysiloxane network. This could potentially enhance the thermal stability or modify the optical properties of the resulting material.
Furthermore, computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of new molecules. nih.gov Applying these methods to Benzene, [(dichloromethylsilyl)methyl]- could help to answer some of the unaddressed research questions, guiding experimental work and accelerating the discovery of its potential uses.
Potential for Novel Applications and Derivatives
The bifunctional nature of Benzene, [(dichloromethylsilyl)methyl]-, with its reactive dichlorosilyl group and its benzyl moiety, opens up possibilities for a range of novel applications and derivatives.
Potential Applications:
Polymer Chemistry: It could be used as a monomer or cross-linking agent to synthesize silicone polymers. The presence of the benzyl group could impart increased refractive index or enhanced thermal stability to the resulting materials.
Surface Modification: The reactive silyl (B83357) group can be used to graft the molecule onto surfaces like glass or silica (B1680970), creating a hydrophobic surface with benzyl functionalities.
Precursor for other Organosilanes: The chlorine atoms can be substituted by other functional groups (e.g., alkoxides, amides, hydrides) to generate a library of new benzyl-functionalized silanes with diverse reactivity.
Potential Derivatives:
Benzylsilanetriol: Hydrolysis of the dichlorosilyl group would lead to the corresponding silanetriol, which could be a key intermediate in the formation of silsesquioxanes.
Functionalized Benzyl Derivatives: The benzene ring could be further functionalized through electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid reaction at the silyl center. byjus.com
Hydrosilylation Products: If one of the chlorine atoms is replaced with a hydrogen to form benzyl(chloromethyl)silane, this derivative could undergo hydrosilylation reactions with alkenes and alkynes to create more complex organosilicon structures.
Methodological Innovations for Future Investigations
Future investigations into Benzene, [(dichloromethylsilyl)methyl]- will benefit from a range of modern analytical and synthetic methodologies.
Advanced Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In addition to standard ¹H and ¹³C NMR, ²⁹Si NMR would be invaluable for characterizing the silicon environment and monitoring reactions. alfa-chemistry.com
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for identifying the compound and any byproducts in synthetic mixtures. High-resolution mass spectrometry (HRMS) would provide precise mass data for elemental composition confirmation. alfa-chemistry.com
Infrared (IR) Spectroscopy: FTIR spectroscopy would be useful for identifying characteristic vibrations of the Si-Cl and benzyl groups, and for monitoring the disappearance of the Si-Cl bonds during hydrolysis or other substitution reactions. researchgate.net
X-ray Crystallography: If a crystalline derivative can be prepared, single-crystal X-ray diffraction would provide unambiguous structural information.
Innovations in Synthesis and Handling:
Flow Chemistry: The use of microreactors in flow chemistry could offer better control over reaction parameters (temperature, mixing, reaction time) for the synthesis of this reactive compound, potentially improving yield and safety.
Inert Atmosphere Techniques: Strict adherence to Schlenk line or glovebox techniques will be necessary for handling and studying the compound in its unreacted form.
Chromatographic Purification: Advanced chromatographic techniques, such as preparative gas chromatography or chromatography on deactivated silica gel, may be required for its isolation.
By leveraging these advanced methodologies, researchers can systematically address the existing knowledge gaps and unlock the full potential of Benzene, [(dichloromethylsilyl)methyl]- and related dichloromethylsilyl compounds.
Data Table for Related Compounds
Since experimental data for Benzene, [(dichloromethylsilyl)methyl]- is scarce, the following table presents data for structurally related compounds to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzene, (dichloromethyl)- | 98-87-3 | C₇H₆Cl₂ | 161.03 | 205 |
| Dichloromethylphenylsilane | 149-74-6 | C₇H₈Cl₂Si | 191.13 | 205.5 |
| Methyldichlorosilane | 75-54-7 | CH₄Cl₂Si | 115.03 | 41 |
| Benzene | 71-43-2 | C₆H₆ | 78.11 | 80.1 |
Data sourced from PubChem and other chemical databases. nih.govnih.govwikipedia.orgchemeo.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(dichloromethylsilyl)methyl]benzene, and how do steric effects influence reaction yields?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation, where dichloromethylsilane derivatives react with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Steric hindrance from the dichloromethylsilyl group may reduce reactivity, requiring optimized stoichiometry (e.g., excess benzene) and prolonged reaction times .
- Key Considerations : Monitor reaction progress using gas chromatography (GC) to track intermediate formation. Post-synthesis purification typically involves fractional distillation under reduced pressure to isolate the product from unreacted silane precursors .
Q. How can the electronic effects of the dichloromethylsilyl substituent impact benzene's aromaticity and resonance stabilization?
- Analysis : The electron-withdrawing Cl atoms on the silyl group reduce electron density in the benzene ring, altering its resonance stabilization. Computational studies (e.g., DFT) and experimental NMR chemical shift data (e.g., upfield shifts in ¹H NMR) confirm reduced aromaticity compared to unsubstituted benzene .
- Experimental Validation : Compare UV-Vis absorption spectra to assess conjugation changes. A hypsochromic shift indicates decreased π-electron delocalization .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in [(dichloromethylsilyl)methyl]benzene derivatives?
- Techniques :
- ²⁹Si NMR : Identifies silicon bonding environments (e.g., Si-Cl vs. Si-C peaks at δ 10–30 ppm and δ -10 to 0 ppm, respectively) .
- FTIR : Confirms Si-Cl stretches (450–550 cm⁻¹) and Si-C vibrations (600–800 cm⁻¹) .
- X-ray Crystallography : Resolves steric clashes between the bulky silyl group and adjacent substituents, critical for validating computational models .
- Data Interpretation : Cross-reference spectroscopic results with density functional theory (DFT) simulations to validate bond angles and torsional strain .
Q. How do intermolecular interactions between [(dichloromethylsilyl)methyl]benzene and polar solvents affect its thermodynamic properties?
- Experimental Design : Measure excess molar volume (Vᴱ) and viscosity deviations (ηᴱ) in binary mixtures (e.g., with methyl acrylate or halo-benzenes) at controlled temperatures (e.g., 313.15 K). Use equations:
Negative Vᴱ values indicate strong intermolecular interactions (e.g., dipole-dipole forces), while positive ηᴱ suggests disrupted solvent-solvent networks .
- Case Study : For [(dichloromethylsilyl)methyl]benzene + bromobenzene, Vᴱ = -0.1426 × 10⁻⁶ m³/mol and ηᴱ = 2.72 × 10⁻³ kg/m·s at X = 0.5, reflecting halogen-silicon interactions .
Q. How can computational modeling reconcile discrepancies in reported reaction pathways for electrophilic substitution on [(dichloromethylsilyl)methyl]benzene?
- Approach : Perform comparative DFT studies to evaluate activation energies for meta vs. para substitution. The dichloromethylsilyl group’s -I effect typically directs electrophiles to the meta position, but steric bulk may favor para in certain cases .
- Validation : Cross-check computed transition states with kinetic isotope effect (KIE) experiments. A KIE > 1 indicates rate-limiting C-H bond cleavage .
Data Contradiction Analysis
Q. Why do some studies report conflicting toxicity profiles for halogenated benzene derivatives like [(dichloromethylsilyl)methyl]benzene?
- Root Cause : Variability in exposure models (e.g., in vitro vs. in vivo systems) and metabolite identification (e.g., epoxide intermediates vs. chlorinated byproducts). For example, NIST data highlights glutathione depletion as a biomarker, but conflicting results arise from species-specific metabolic pathways .
- Resolution : Standardize assays using human hepatocyte models and LC-MS/MS to track metabolites like S-phenylmercapturic acid, a consensus biomarker .
Methodological Tables
Table 1 : Thermodynamic Parameters for [(dichloromethylsilyl)methyl]benzene + Bromobenzene Mixtures at 313.15 K
| (10³ kg/m³) | (10³ kg/m·s) | (10⁻⁶ m³/mol) | (10⁻³ kg/m·s) | |
|---|---|---|---|---|
| 0.5 | 0.9148 | 0.3837 | -0.0955 | 2.052 |
Table 2 : Key Spectral Peaks for [(dichloromethylsilyl)methyl]benzene
| Technique | Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 (m, 5H) | Aromatic protons |
| ²⁹Si NMR | δ 15.2 (s) | Si-Cl₂CH₃ environment |
| FTIR | 520 cm⁻¹ | Si-Cl stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
